molecular formula C19H19N3O2S B2779433 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 478077-03-1

2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2779433
CAS No.: 478077-03-1
M. Wt: 353.44
InChI Key: AIPNATPRSLGLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring fused with a piperazine moiety, which is further substituted with a 3-methoxybenzoyl group. It has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research .

Mechanism of Action

Target of Action

The primary targets of 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors affects several biochemical pathways. These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. The activation or blockade of these receptors can lead to various physiological effects, such as the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-15-6-4-5-14(13-15)18(23)21-9-11-22(12-10-21)19-20-16-7-2-3-8-17(16)25-19/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPNATPRSLGLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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